molecular formula C9H12BrNO3 B2978142 Tert-butyl 2-bromofuran-3-ylcarbamate CAS No. 889089-31-0

Tert-butyl 2-bromofuran-3-ylcarbamate

Cat. No.: B2978142
CAS No.: 889089-31-0
M. Wt: 262.103
InChI Key: GMFDRRLTEWNSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-bromofuran-3-ylcarbamate is a chemical compound with the molecular formula C9H12BrNO3 and a molecular weight of 262.10 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom and a carbamate group. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromofuran with tert-butyl isocyanate under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of tert-butyl 2-bromofuran-3-ylcarbamate may involve large-scale bromination and carbamation processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromofuran-3-ylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form different oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the furan ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can produce different oxygenated or deoxygenated compounds.

Scientific Research Applications

Tert-butyl 2-bromofuran-3-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromofuran-3-ylcarbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group can participate in various chemical reactions, leading to the modification of biological molecules or the inhibition of enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl bromoacetate: Another brominated compound with similar reactivity.

    2-bromofuran: A simpler brominated furan derivative.

    Tert-butyl carbamate: A related carbamate compound without the furan ring.

Uniqueness

Tert-butyl 2-bromofuran-3-ylcarbamate is unique due to its combination of a brominated furan ring and a carbamate group, which provides distinct reactivity and versatility in chemical synthesis and research applications.

Properties

IUPAC Name

tert-butyl N-(2-bromofuran-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-6-4-5-13-7(6)10/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFDRRLTEWNSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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